molecular formula C10H14N2O4S B14131475 2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate

2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate

Cat. No.: B14131475
M. Wt: 258.30 g/mol
InChI Key: MPYWJBQIEJDOEW-UHFFFAOYSA-N
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Description

2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its tert-butyl and methyl ester groups, as well as an amino group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tert-butyl and methyl ester groups. The amino group is then introduced through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ester groups may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylthiazole: Similar thiazole structure but lacks the ester groups.

    4-Amino-2-methylthiazole: Another thiazole derivative with different substituents.

    2,4-Diaminothiazole: Contains two amino groups instead of ester groups.

Uniqueness

2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate is unique due to its combination of tert-butyl and methyl ester groups along with an amino group. This combination provides distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological molecules. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

2-O-tert-butyl 4-O-methyl 5-amino-1,3-thiazole-2,4-dicarboxylate

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)7-12-5(6(11)17-7)8(13)15-4/h11H2,1-4H3

InChI Key

MPYWJBQIEJDOEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(S1)N)C(=O)OC

Origin of Product

United States

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